![molecular formula C10H19ClN4 B1398453 2,3-吡啶二胺盐酸盐-N2-[3-(二甲氨基)丙基] CAS No. 1220029-13-9](/img/structure/B1398453.png)

2,3-吡啶二胺盐酸盐-N2-[3-(二甲氨基)丙基]

描述

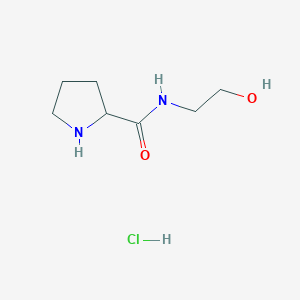

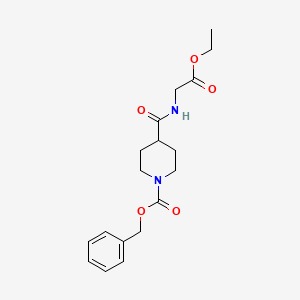

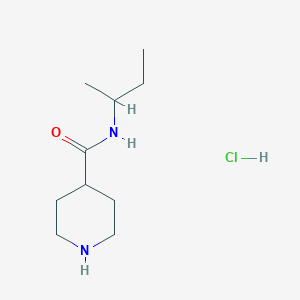

N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride, also known by its chemical formula C10H19ClN4 , is a compound used in various scientific and pharmaceutical applications. It falls under the category of carbodiimides , which are versatile reagents for amide bond formation.

Synthesis Analysis

The synthesis of this compound involves the reaction of N-(3-dimethylaminopropyl)pyridine-2,3-diamine with hydrochloric acid . The resulting hydrochloride salt is the N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride. The synthetic pathway ensures water solubility and stability.

Molecular Structure Analysis

The molecular structure consists of a pyridine ring with two amino groups (one primary and one secondary) attached via a propyl linker. The dimethylamino group enhances solubility and facilitates reactivity.

Chemical Reactions Analysis

N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride is primarily employed as a condensing reagent . It couples carboxylic acids with amines to form amides. This reaction is crucial in peptide synthesis and other organic transformations.

Physical And Chemical Properties Analysis

- Molecular Weight : 230.74 g/mol

- Melting Point : Approximately 110-115°C

- Solubility : Soluble in water (0.5 M, clear to slightly hazy, colorless to faintly yellow)

- Anion Traces : Sulfate (SO42-) ≤ 0.05%

- Cation Traces : Al, Ca, Cu, Fe, K, Mg, NH4+, Na, Pb, Zn (all ≤ 0.0005%)

科学研究应用

催化应用

4-(N,N-二甲氨基)吡啶盐酸盐 (DMAP·HCl) 表现出作为可循环催化剂对醇和酚进行酰化的功效,而不需要碱。详细的机理研究表明,DMAP·HCl 直接形成 N-酰基-4-(N',N'-二甲氨基)吡啶氯化物,它经受亲核攻击释放酰化产物并再生 DMAP·HCl 催化剂 (Liu, Ma, Liu, & Wang, 2014).

多种化合物的合成

3-二甲氨基-1-(噻吩-2-基)丙烷-1-酮盐酸盐已被用作各种烷基化和环合反应中的起始原料。这促进了结构多样的化合物库的生成,包括二硫代氨基甲酸酯、硫醚以及各种 N-烷基化和 C-烷基化产物 (Roman, 2013).

苯并二氮杂卓衍生物的合成

在一项专注于萘[1′,2′:5,6]吡喃[2,3-b][1,5]苯并二氮杂卓-15-(8H)酮的研究中,3-(二甲氨基)-1-氧代-1H-萘[2,1-b]吡喃-2-甲醛与邻苯二胺在冰醋酸或吡啶中的反应产生了这些化合物的显着产率。这一过程证实了这些化合物的结构,并突出了合成苯并二氮杂卓衍生物的潜力 (Roma, Ermili, Balbi, Massa, & Braccio, 1981).

抗抑郁剂的合成

合成了一系列 3-(二甲氨基)-1,1-二苯基-2-丙醇氢溴酸盐类似物,并对其作为潜在抗抑郁剂进行了评估。这些化合物在小鼠中显示出有效的利血平预防活性,并且发现与丙咪嗪相比,其外周抗胆碱能作用较低 (Clark et al., 1979).

碱化学

2,3-二氨基-环丙-2-烯-1-亚胺的 N-[3-(二甲氨基)丙基] 衍生物表现出高气相质子亲和力和显着的碱性。Tris[N-二甲氨基丙基(-丁基)]-CPI 衍生物达到超碱性 PA 和 pKa 值,表明在与超酸和超碱相关的化学发展中具有应用前景 (Gattin, Kovačević, & Maksić, 2005).

色谱分析

使用 HPLC 方法研究了 N,N-二甲基-(2-N,N-二甲氨基-3-甲基吡啶基)氨基甲酸酯盐酸盐的色谱行为。这项研究对于药物的定量分析非常重要,并证明了该化合物在分析化学中的实用性 (Bobrov, Van'kova, & Sul'din, 2000).

安全和危害

- Safety Precautions : Handle with care; wear appropriate protective equipment.

- Hazard Information : Avoid inhalation, ingestion, and skin contact. May cause irritation.

- Storage : Store at -20°C.

未来方向

Research on N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride continues to explore its applications in drug synthesis, peptide chemistry, and bioconjugation. Further investigations into its reactivity, stability, and potential modifications are essential for advancing its utility.

Please note that this analysis is based on available information, and further studies may reveal additional insights.

属性

IUPAC Name |

2-N-[3-(dimethylamino)propyl]pyridine-2,3-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4.ClH/c1-14(2)8-4-7-13-10-9(11)5-3-6-12-10;/h3,5-6H,4,7-8,11H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKAIQOXYLEZGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=C(C=CC=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1398380.png)

![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)